The synthesis of 1-(4-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide typically involves multi-step organic reactions. Key steps in the synthesis may include:
Technical parameters such as temperature control, reaction times, and solvent choice are crucial for optimizing yields and purity during these synthetic processes.
The molecular structure of 1-(4-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide can be represented using various structural formulas including SMILES notation: CC(C)CCN1C(=O)C2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3F)OCC(C1=O)(C)C
.
The chemical reactivity of 1-(4-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide can be summarized as follows:
These reactions are significant for understanding how the compound may behave in biological systems or during synthetic transformations.
The mechanism of action for 1-(4-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide is not fully elucidated but may involve:
Further studies are needed to clarify its precise mechanism and potential therapeutic effects.
The physical and chemical properties of 1-(4-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide include:
Property | Value |
---|---|
Molecular Weight | 378.4 g/mol |
Molecular Formula | C18H19FN2O4S |
Density | Not Available |
Solubility | Not Available |
Melting Point | Not Available |
Boiling Point | Not Available |
These properties are essential for predicting solubility and stability in various environments.
The applications of 1-(4-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide primarily lie within pharmaceutical research:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2